![molecular formula C13H14N4O3 B14567032 5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate CAS No. 61653-90-5](/img/structure/B14567032.png)
5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate typically involves the reaction of quinoline derivatives with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents for this reaction include acetonitrile and dichloromethane. The reaction is usually catalyzed by a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A related compound with similar biological activities.
5-Methoxyquinoline: Another quinoline derivative with potential antimicrobial properties.
8-Hydroxyquinoline: Known for its use in medicinal chemistry and as a chelating agent.
Uniqueness
5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61653-90-5 |
---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
[5-(methylcarbamoylamino)quinolin-8-yl] N-methylcarbamate |
InChI |
InChI=1S/C13H14N4O3/c1-14-12(18)17-9-5-6-10(20-13(19)15-2)11-8(9)4-3-7-16-11/h3-7H,1-2H3,(H,15,19)(H2,14,17,18) |
InChI Key |
OFDBJMDVVCGWKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C2C=CC=NC2=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.